molecular formula C18H14N2O4 B6623710 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid

3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid

Cat. No.: B6623710
M. Wt: 322.3 g/mol
InChI Key: WEVAOTQTDLRWRA-UHFFFAOYSA-N
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Description

3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazole ring through a carbamoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The final step involves the coupling of the oxazole derivative with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or benzoic acid are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid exerts its effects involves its interaction with molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to proteins and other biomolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar structural features.

    Benzoic acid derivatives: Compounds with modifications on the benzoic acid moiety.

    Carbamoyl-substituted oxazoles: Compounds with similar carbamoyl linkages.

Uniqueness

3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid is unique due to its specific combination of an oxazole ring, a carbamoyl bridge, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[(2-phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-16(13-7-4-8-14(9-13)18(22)23)19-10-15-11-24-17(20-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVAOTQTDLRWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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